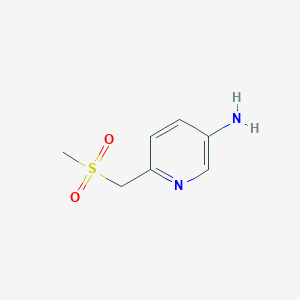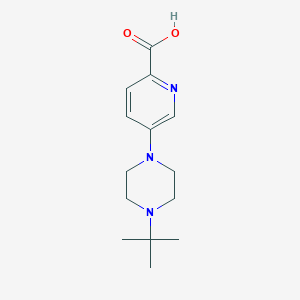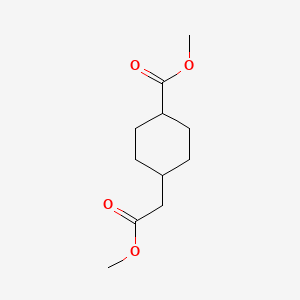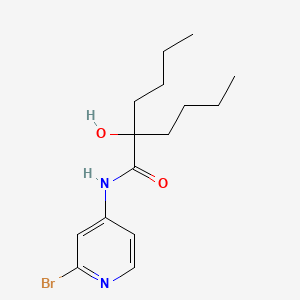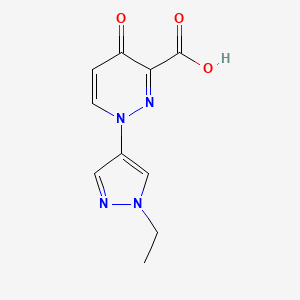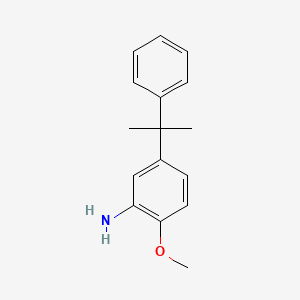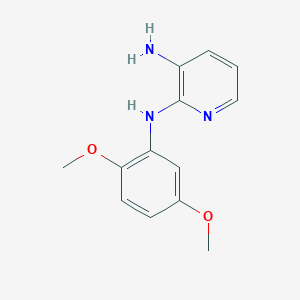
2-N-(2,5-dimethoxyphenyl)pyridine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-(2,5-dimethoxyphenyl)pyridine-2,3-diamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 2,5-dimethoxyphenyl group and two amino groups at positions 2 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(2,5-dimethoxyphenyl)pyridine-2,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 2,3-dichloropyridine.
Nucleophilic Substitution: The 2,5-dimethoxyaniline undergoes nucleophilic substitution with 2,3-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-N-(2,5-dimethoxyphenyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to obtain reduced derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced amines and related derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
2-N-(2,5-dimethoxyphenyl)pyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-N-(2,5-dimethoxyphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to DNA, affecting gene expression.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2-N-(2,5-dimethylphenyl)pyridine-2,3-diamine: Similar structure but with methyl groups instead of methoxy groups.
2-N-(2,5-dichlorophenyl)pyridine-2,3-diamine: Contains chlorine atoms instead of methoxy groups.
2-N-(2,5-dihydroxyphenyl)pyridine-2,3-diamine: Hydroxy groups replace the methoxy groups.
Uniqueness
2-N-(2,5-dimethoxyphenyl)pyridine-2,3-diamine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
2-N-(2,5-dimethoxyphenyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C13H15N3O2/c1-17-9-5-6-12(18-2)11(8-9)16-13-10(14)4-3-7-15-13/h3-8H,14H2,1-2H3,(H,15,16) |
InChIキー |
XUUMCCSLOOTNFE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC2=C(C=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



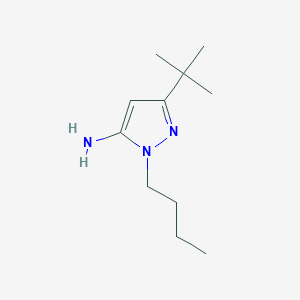
![6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid](/img/structure/B13883772.png)
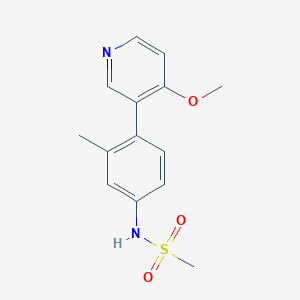

![Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate](/img/structure/B13883786.png)
